tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O3 and a molecular weight of 280.33 g/mol . This compound is characterized by the presence of an imidazole ring, a pyrrolidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Coupling Reaction: The imidazole and pyrrolidine rings are coupled using a suitable coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, using nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives of the imidazole ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with enzymes and receptors .
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl 1-piperazinecarboxylate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl ester group, they differ in the nature of the heterocyclic ring (pyrrolidine, bicyclo[1.1.1]pentane, piperazine).
- Reactivity: The presence of different heterocyclic rings influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure. For example, tert-butyl 3-hydroxypyrrolidine-1-carboxylate is used in the synthesis of pharmaceuticals, while tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate is employed in the development of advanced materials .
Properties
Molecular Formula |
C13H20N4O3 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl 3-(imidazole-1-carbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-10(8-16)15-11(18)17-7-5-14-9-17/h5,7,9-10H,4,6,8H2,1-3H3,(H,15,18) |
InChI Key |
WKKDQBIXIGYWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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